(4-Chloro-2-methoxypyridin-3-yl)methanol

Nucleophilic Aromatic Substitution Regioisomer Reactivity Kinetics

This pyridine building block features a unique substitution pattern with a 4-position chloro, 2-position methoxy, and 3-position hydroxymethyl group. This specific regioisomeric arrangement is essential for establishing accurate Structure-Activity Relationships (SAR) in kinase and GPCR programs. It provides distinct reactivity in SNAr and cross-coupling reactions, ensuring reliable synthetic outcomes and the integrity of research data.

Molecular Formula C7H8ClNO2
Molecular Weight 173.60 g/mol
Cat. No. B13595549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-2-methoxypyridin-3-yl)methanol
Molecular FormulaC7H8ClNO2
Molecular Weight173.60 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1CO)Cl
InChIInChI=1S/C7H8ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-3,10H,4H2,1H3
InChIKeyPJHCHSIFEFKLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (4-Chloro-2-methoxypyridin-3-yl)methanol (CAS 1807273-82-0): A Specialized Heterocyclic Building Block


(4-Chloro-2-methoxypyridin-3-yl)methanol is a heterocyclic organic compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.60 g/mol [1]. It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 3-position . This compound is primarily utilized as a research chemical and a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

The Critical Need for Regiospecific (4-Chloro-2-methoxypyridin-3-yl)methanol: Why Analogs Cannot Be Interchanged


Regioisomers of chloro-methoxy-pyridinyl methanols are not interchangeable due to distinct chemical reactivities imparted by the position of substituents on the pyridine ring [1]. The 4-position chlorine in (4-Chloro-2-methoxypyridin-3-yl)methanol is expected to exhibit dramatically different reaction rates in nucleophilic aromatic substitutions compared to 2- or 3-chloro analogs, as demonstrated by kinetic studies on parent chloropyridines [2]. Furthermore, the specific arrangement of functional groups—chloro at C4, methoxy at C2, and hydroxymethyl at C3—creates a unique electronic environment and steric profile that influences binding affinity to biological targets and dictates the synthetic pathways available for further derivatization . Substituting with a different regioisomer could lead to failed reactions, altered biological activity, or the production of an incorrect final compound, undermining research integrity and development timelines.

Quantitative Evidence for Differentiating (4-Chloro-2-methoxypyridin-3-yl)methanol from Its Analogs


Differential Reactivity in Nucleophilic Aromatic Substitution: Class-Level Inference from Chloropyridine Regioisomers

The 4-chloro substitution pattern in (4-Chloro-2-methoxypyridin-3-yl)methanol confers a distinct reactivity profile in nucleophilic aromatic substitution (SNAr) reactions compared to its 2- and 3-chloro regioisomeric analogs. While direct kinetic data for the fully substituted target compound is not available, well-established kinetic studies on the parent chloropyridines provide a robust class-level inference [1]. The reaction rates of 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine with sodium methoxide in methanol are 3000:1:81000, respectively, indicating that the 4-chloro isomer is vastly more reactive than the 3-chloro isomer and significantly more reactive than the 2-chloro isomer [1]. This differential reactivity directly impacts the feasibility and efficiency of synthetic transformations using this building block.

Nucleophilic Aromatic Substitution Regioisomer Reactivity Kinetics

Commercially Available Purity Levels: Direct Procurement Data for (4-Chloro-2-methoxypyridin-3-yl)methanol

A key differentiator for procurement is the assured purity of the compound from reputable vendors. (4-Chloro-2-methoxypyridin-3-yl)methanol is commercially available with a standard purity of 98% . This specification is critical for research applications requiring high-fidelity building blocks to minimize side reactions and ensure reproducible results. While vendors also offer related regioisomers, the purity specification for this specific compound must be verified to ensure it meets the requirements of the intended synthetic route.

Chemical Purity Quality Control Procurement Specifications

Implications of Regioisomeric Substitution on Biological Target Engagement: Class-Level Inference from Pyridylmethyl SAR

The precise substitution pattern on the pyridine ring profoundly influences biological activity and physicochemical properties. In a study of pyridylmethyl analogs as CSNK2A (CK2α) inhibitors, changes to the pyridine ring substituents resulted in IC50 values ranging from 6.0 to 14.0 µM and aqueous solubility ranging from 140 to 200 µM [1]. While the target compound (4-Chloro-2-methoxypyridin-3-yl)methanol was not directly assayed in this study, the data clearly demonstrate that the position and nature of substituents on the pyridylmethyl scaffold are critical determinants of both potency and solubility [1]. Therefore, the specific 4-chloro-2-methoxy-3-ylmethanol regioisomer is expected to possess a unique biological and physicochemical profile compared to its analogs, making it essential for targeted SAR explorations.

Structure-Activity Relationship Kinase Inhibition Solubility

Primary Application Scenarios for (4-Chloro-2-methoxypyridin-3-yl)methanol in Research and Development


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Pyridine-Based Therapeutics

This compound serves as a crucial building block for the synthesis of libraries of pyridine-containing drug candidates. The specific regioisomeric pattern is essential for establishing SAR, as demonstrated by the class-level evidence showing that small changes in pyridine substitution significantly alter biological activity and solubility [1]. Researchers use it to explore novel chemical space in programs targeting kinases, GPCRs, and other protein families.

Chemical Biology: Development of Functional Probes and Activity-Based Probes

The unique arrangement of reactive handles (chloro, methoxy, and hydroxymethyl) makes this compound an ideal starting material for creating diverse bioconjugates and probes. Its high purity (98%) from commercial sources ensures that subsequent bioconjugation reactions proceed with minimal interference from impurities, which is critical for the specificity and accuracy of biological assays [1].

Organic Synthesis: A Versatile Building Block for Complex Heterocyclic Synthesis

The compound's structure allows for further functionalization through the chlorine atom, which, based on class-level inference, is expected to be highly reactive in nucleophilic aromatic substitution (SNAr) reactions [1]. This enables efficient cross-coupling and substitution chemistry to generate more complex molecular architectures, particularly those found in agrochemicals and advanced pharmaceutical intermediates.

Agrochemical Discovery: Synthesis of Novel Crop Protection Agents

Pyridine derivatives are a cornerstone of modern agrochemicals. The specific substitution pattern of (4-Chloro-2-methoxypyridin-3-yl)methanol offers a distinct electronic and steric profile that can be exploited to design new herbicides, fungicides, or insecticides. The compound's availability as a high-purity starting material supports the efficient and reproducible synthesis required for large-scale screening campaigns in the agricultural sector [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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